molecular formula C11H7F4NO B1426834 3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one CAS No. 1480459-88-8

3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one

Cat. No.: B1426834
CAS No.: 1480459-88-8
M. Wt: 245.17 g/mol
InChI Key: NRCMEPMUFFWVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated ketone with an indole group. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indoles are widely distributed in the natural environment and have been found in a variety of biological systems . The trifluoromethyl group (CF3) is a common motif in medicinal chemistry due to its ability to influence the bioactivity and physical properties of drug molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the indole group onto a suitable precursor molecule. The specifics of the synthesis would depend on the exact methods and reagents used .


Molecular Structure Analysis

The molecular formula of this compound is C11H7F4NO, and its molecular weight is 245.17 . The presence of fluorine atoms and the polar carbonyl group (C=O) in the molecule could result in interesting electronic properties.


Chemical Reactions Analysis

As a ketone, this compound could undergo a variety of chemical reactions, including nucleophilic addition and reduction reactions. The presence of the indole group could also allow for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the aromatic indole group could impact its solubility and reactivity .

Scientific Research Applications

Synthesis and Reactivity One area of research focuses on the synthesis and reactivity of compounds containing fluorine, such as the targeted compound. For instance, the nucleophilic 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes with nitrogen, oxygen, sulfur, and carbon nucleophiles highlight the significant role of fluorine in facilitating disfavored cyclization processes. This leads to the production of fluorinated hetero- and carbocycles, including 2-fluorinated indole derivatives, showcasing the utility of fluorine in organic synthesis and the remarkable effect of vinylic fluorines on cyclization processes (Ichikawa et al., 2002).

Fluorine's Role in Molecular Structure Research into the microwave spectrum and molecular structure of 3-fluoro-1,2-epoxypropane and its complex with argon demonstrates the influence of fluorine on molecular structure and behavior. The unexpected structure of the 3-fluoro-1,2-epoxypropane-argon complex, in comparison to its difluoro- and trifluoro- counterparts, emphasizes fluorine's impact on molecular interactions and potential for chiral analysis via spectroscopic methods (Leung et al., 2020).

Antimicrobial Evaluation Another study involves the strategic synthesis of novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones evaluated for in vitro antibacterial and antifungal activities. This work underscores the application of fluorinated compounds in developing potential antimicrobial agents, with direct fluorination methods facilitating the construction of these compounds (Chundawat et al., 2016).

Nucleus- and Side-Chain Fluorination The preparation of regioselectively fluoro-, trifluoromethyl-, and trifluoromethoxy-substituted 3-methyleneindolines through a combination of organometallic and radical chemistry demonstrates the versatility of fluorine in modifying indole derivatives. This research highlights the synthesis of highly functionalized 3-substituted indoles, showcasing fluorine's role in enhancing the chemical diversity and potential biological activity of indole-based compounds (Bellezza et al., 2008).

Biotransformation Studies Studies on the biotransformation of 2,3,3,3-tetrafluoropropene in rabbits and rats offer insights into the metabolic fate of fluorinated compounds. The identification of urinary metabolites such as N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine highlights the low extent of biotransformation and the role of cytochrome P450-mediated epoxidation followed by glutathione conjugation. These findings are crucial for understanding the environmental and toxicological implications of fluorinated compounds (Schuster et al., 2010).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of fluorinated organic compounds in medicinal chemistry is a rapidly growing field. This compound, with its combination of a trifluoromethyl group and an indole group, could potentially be of interest in this area .

Properties

IUPAC Name

3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO/c12-6-1-2-9-7(3-6)8(5-16-9)10(17)4-11(13,14)15/h1-3,5,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCMEPMUFFWVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3,3,3-trifluoro-1-(5-fluoro-1H-indol-3-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.